![molecular formula C17H16N2O2S B2745670 3-cyano-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide CAS No. 1448035-11-7](/img/structure/B2745670.png)
3-cyano-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-cyano-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide” is a chemical compound . It’s a derivative of cyanoacetohydrazides, which are precursors in reactions leading to the construction of heterocycles .
Synthesis Analysis
The synthesis of such compounds often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . The substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment of cyanoacetic acid hydrazide with various reactants, attack can take place at five possible sites .Chemical Reactions Analysis
Cyanoacetohydrazides are used in a variety of reactions, including cyclocondensation and cyclization . They can react with numerous reactants (nucleophiles and electrophiles) to synthesize a variety of polyfunctional heterocyclic compounds of biological interest .Scientific Research Applications
Antioxidant Activity
Benzamide derivatives, including compounds similar to 3-cyano-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide, have been studied for their antioxidant properties . These compounds can scavenge free radicals and chelate metals, which is crucial in preventing oxidative stress that can lead to chronic diseases such as cancer and heart disease.
Antibacterial Applications
The antibacterial activity of benzamide compounds has been explored against various gram-positive and gram-negative bacteria . By inhibiting bacterial growth, these compounds can be potential candidates for developing new antibacterial drugs, especially in an era where antibiotic resistance is a growing concern.
Synthesis of Heterocyclic Compounds
Benzamide derivatives are used as precursors in the synthesis of a wide variety of heterocyclic compounds . These heterocycles are fundamental structures in many drugs and are essential for the development of new medications with potential therapeutic applications.
Drug Discovery
Amide compounds, including benzamides, play a significant role in drug discovery due to their presence in many natural products and drugs . Their structural versatility allows for the creation of a vast array of compounds with diverse biological activities, which can be optimized for better efficacy and safety in drug development.
Industrial Applications
Beyond medical applications, benzamide derivatives are utilized in various industrial sectors, including plastics, rubber, paper, and agriculture . Their chemical properties make them suitable for use as intermediates in the synthesis of more complex compounds.
Biological Molecule Synthesis
Benzamides are widespread structural components found in potential biological molecules such as proteins and synthetic intermediates . They are involved in the synthesis of commercial drugs and play a role in the structure and function of natural products.
properties
IUPAC Name |
3-cyano-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-22-15-7-5-13(6-8-15)16(20)11-19-17(21)14-4-2-3-12(9-14)10-18/h2-9,16,20H,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJWKZPPGGCQHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC(=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.